1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-
Description
The compound 1H-pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]- belongs to a class of nitrogen-containing heterocycles with a fused pyrrole-pyridine core. This structure is modified at the 1-position by a 4-methylphenylsulfonyl group, at the 4-position by chlorine, and at the 3-position by a methyl group. Such substitutions are critical for tuning reactivity, stability, and biological activity.
The 4-methylphenylsulfonyl (tosyl) group acts as a protective moiety, enabling further functionalization at the NH-sensitive pyrrole nitrogen.
Properties
IUPAC Name |
4-chloro-3-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-11(2)14-13(16)7-8-17-15(14)18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJUYMVPMWMUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst[{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The reaction conditions may vary depending on the starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_2{4-Chloro-1H-pyrrolo 3,2-c pyridine AldrichCPR 60290-21-3 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/ade000994).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of substituted pyrrolopyridines.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions that allow for the modification of substituents to enhance pharmacological properties. For instance, studies have demonstrated that varying the substituents on the pyrrolopyridine core can significantly impact the biological activity of these compounds.
Key Findings from Recent Studies:
- PDE Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit phosphodiesterase 4B (PDE4B). The compound 11h , a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent inhibition with an IC50 value of approximately 0.8 μM. This compound showed selectivity against PDE4B over other isoforms, which is crucial for minimizing side effects commonly associated with PDE inhibitors like nausea and emesis .
- Anti-inflammatory Properties : Compounds derived from this scaffold have been shown to significantly inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or other autoimmune conditions .
Table 1: Structure-Activity Relationship Data
| Compound | Substituent | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|---|
| 11h | 3-Methylphenylsulfonyl | 0.8 | 99 |
| 11a | 4-Chlorophenyl | 0.11 | 95 |
| 11b | Phenyl | 1.1 | 20 |
Central Nervous System Disorders
The selective inhibition of PDE4B by compounds like 11h positions them as promising candidates for treating neurological disorders characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis. The ability to penetrate the blood-brain barrier while selectively targeting PDE4B offers a strategic advantage in drug design aimed at CNS applications.
Cancer Therapy
Recent investigations have also indicated that pyrrolopyridine derivatives may exhibit anticancer properties. Their mechanism often relates to modulating cellular signaling pathways involved in tumor growth and metastasis. For example, certain derivatives have shown promise in inhibiting cancer cell proliferation through the modulation of cyclic nucleotide levels within cells .
Anticonvulsant Activity
Emerging research highlights the anticonvulsant potential of specific pyrrolo[2,3-b]pyridine compounds. By acting on neurotransmitter systems and ion channels, these compounds may provide therapeutic avenues for epilepsy management .
Case Study: PDE4B Inhibitors
In a study published in Nature Communications, researchers synthesized a library of pyrrolo[2,3-b]pyridine derivatives and assessed their PDE4B inhibitory activity. Among these, compound 11h was identified as a lead compound due to its favorable pharmacokinetic profile and significant anti-inflammatory effects observed in vitro and in vivo models .
Case Study: Neuroprotective Effects
A comprehensive evaluation of several pyrrolo[2,3-b]pyridine derivatives demonstrated neuroprotective effects in models of neurodegeneration. These findings suggest that these compounds could be developed further for therapeutic use in neurodegenerative diseases where inflammation plays a critical role .
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects: Chlorine (Cl) offers moderate electronegativity and steric bulk, balancing reactivity and stability.
- Methyl Group Impact: The 3-methyl group in the target compound likely improves lipophilicity compared to non-methylated analogues (e.g., ), aiding membrane permeability .
- Sulfonyl Group Role : Consistent across analogues, the tosyl group stabilizes the molecule via resonance and participates in π-π stacking (e.g., ’s 3D network) .
Spectroscopic and Analytical Data
- IR Spectroscopy : Tosyl-containing compounds (e.g., ’s 3e, 3f) show characteristic SO₂ absorption peaks at ~1350–1150 cm⁻¹. NH stretches (~3400 cm⁻¹) are absent in N-methylated derivatives (e.g., 3f) .
- NMR Data : Methyl groups resonate at δ 2.3–2.6 ppm (¹H) and ~20–25 ppm (¹³C). Aromatic protons in tosyl-substituted compounds appear as multiplet signals between δ 7.2–8.5 ppm .
- Elemental Analysis : Close agreement between calculated and observed C/H/N percentages (e.g., 3e: 61.73% C vs. 61.46% calculated) confirms synthetic purity .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₉ClN₂O₂S
- Molecular Weight : 244.70 g/mol
- CAS Number : 688782-02-7
Biological Activity Overview
The biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives are primarily attributed to their ability to interact with various biological targets, including enzymes and receptors.
1. Phosphodiesterase Inhibition
Research indicates that pyrrolo[2,3-b]pyridine derivatives can act as selective inhibitors of phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. For instance, a study identified a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that exhibited potent inhibition of PDE4B with IC50 values ranging from 0.11 to 1.1 μM . The compound demonstrated significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli, suggesting its potential in treating inflammatory diseases.
2. Antimicrobial Activity
The antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives have also been explored. In vitro studies have shown that certain derivatives possess significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the structure of pyrrolo[2,3-b]pyridine can significantly influence its biological activity. For example:
- Substituting different groups at the 3 and 4 positions of the pyrrolo ring can enhance selectivity and potency against specific PDE isoforms.
- The introduction of a sulfonyl group has been shown to improve solubility and bioavailability .
Case Study 1: PDE4B Inhibition
In a study published in the Journal of Medicinal Chemistry, a derivative with a specific substitution pattern was found to be a potent PDE4B inhibitor. It inhibited TNF-α release effectively in an in vitro model, showcasing its potential for treating conditions like asthma and COPD .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial efficacy of a series of pyrrolo[2,3-b]pyridine derivatives against resistant strains of bacteria. The study emphasized the importance of optimizing substituents to enhance activity against biofilm-forming pathogens .
Data Tables
| Compound Name | CAS Number | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | 688782-02-7 | 0.48 | PDE4B Inhibitor |
| Compound B | 688782-02-7 | <0.25 | Antimicrobial |
Q & A
Q. Table 1: FGFR1 Inhibitory Activity of Selected Analogs
| Compound | R₁ (Position 3) | R₂ (Position 4) | IC₅₀ (nM) |
|---|---|---|---|
| 4h | CF₃ | Cl | 7 |
| 21d | p-Tolylethynyl | Br | 25 |
Advanced: What strategies enhance kinase selectivity for this compound?
Methodological Answer:
- Hydrophobic Pocket Targeting : Introduce bulky substituents (e.g., 3,4-dimethoxyphenyl) at the 5-position to exploit FGFR-specific hydrophobic pockets .
- Hinge-Binding Modifications : Replace the methyl group at position 3 with hydrogen bond donors (e.g., -NH₂) to strengthen interactions with FGFR1’s hinge region .
- Selectivity Screening : Test against off-target kinases (e.g., VEGFR2, PDGFR) using kinase profiling panels .
Basic: What in vitro assays are used to evaluate antitumor potential?
Methodological Answer:
- Proliferation Assays : MTT or CellTiter-Glo® in 4T1 cells (72-hour exposure, IC₅₀ ~10–50 nM) .
- Apoptosis : Annexin V/PI staining with flow cytometry .
- Migration/Invasion : Transwell assays with Matrigel® coating .
Advanced: How can NMR spectral overlaps be resolved for structural confirmation?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the sulfonyl group and the pyrrolo[2,3-b]pyridine core .
- Variable Temperature NMR : Reduce signal broadening caused by restricted rotation of the sulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
